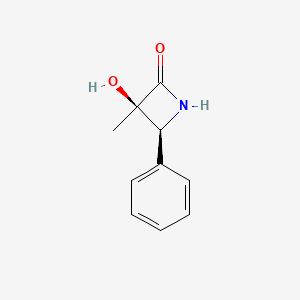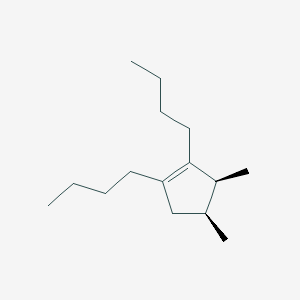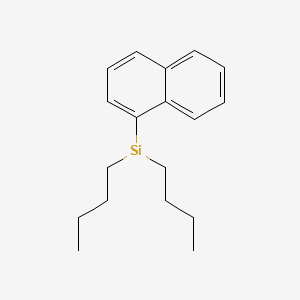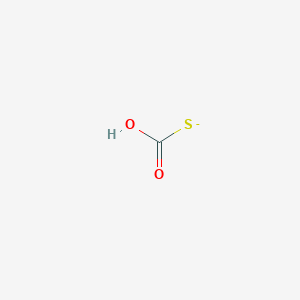
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is a chiral β-lactam compound with significant potential as a pharmaceutical intermediate. This compound is known for its role in the synthesis of various biologically active molecules, including those used in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of berry gibberellin III to synthesize taxol alcohol intermediates . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Involves replacing one functional group with another to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler β-lactam compounds .
Aplicaciones Científicas De Investigación
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Serves as a precursor for the synthesis of pharmaceutical agents, particularly those used in cancer treatment.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- involves its interaction with specific molecular targets and pathways. As a β-lactam compound, it can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biological processes, making it useful in pharmaceutical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone, 3-hydroxy-4-phenyl-: Another β-lactam compound with similar structural features.
2-Azetidinone, 3-(acetyloxy)-4-phenyl-1-[(1S)-1-phenylethyl]-, (3R,4S)-: A derivative with additional functional groups.
Uniqueness
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups.
Propiedades
Número CAS |
182155-36-8 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(3R,4S)-3-hydroxy-3-methyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(13)8(11-9(10)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3,(H,11,12)/t8-,10+/m0/s1 |
Clave InChI |
CDGUTZOUCGKJAP-WCBMZHEXSA-N |
SMILES isomérico |
C[C@]1([C@@H](NC1=O)C2=CC=CC=C2)O |
SMILES canónico |
CC1(C(NC1=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)


![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)



![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)


![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
